

comprehensive literature review of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde

Cat. No.: B1305916

[Get Quote](#)

A comprehensive literature review of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** applications is currently challenging due to the limited availability of specific experimental data in publicly accessible literature. This compound is primarily recognized as a chemical intermediate, and detailed performance data is not widely published.

Synthesis and Physicochemical Properties

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is a solid organic compound with the chemical formula C₁₂H₁₅NO and a molecular weight of 189.26 g/mol. Its structure features a benzaldehyde ring substituted with a methyl group and a pyrrolidine ring.

While a specific, detailed synthesis protocol with reaction yields for **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** is not readily available in the reviewed literature, a common method for the synthesis of similar N-aryl pyrrolidine compounds is the Buchwald-Hartwig amination.^{[1][2]} This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-nitrogen bonds.^[1] The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired aryl amine.^[1]

For the synthesis of the related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a three-step synthesis starting from terephthalaldehyde has been reported with a total yield of up to 68.9%.^[3] This process involves an acetal reaction, a nucleophilic substitution, and a hydrolysis reaction.^[3]

Table 1: Physicochemical Properties of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**

Property	Value	Reference
CAS Number	461033-80-7	[4]
Molecular Formula	C ₁₂ H ₁₅ NO	[4]
Molecular Weight	189.26 g/mol	[4]
Appearance	Solid	

Applications in Medicinal Chemistry and Drug Discovery

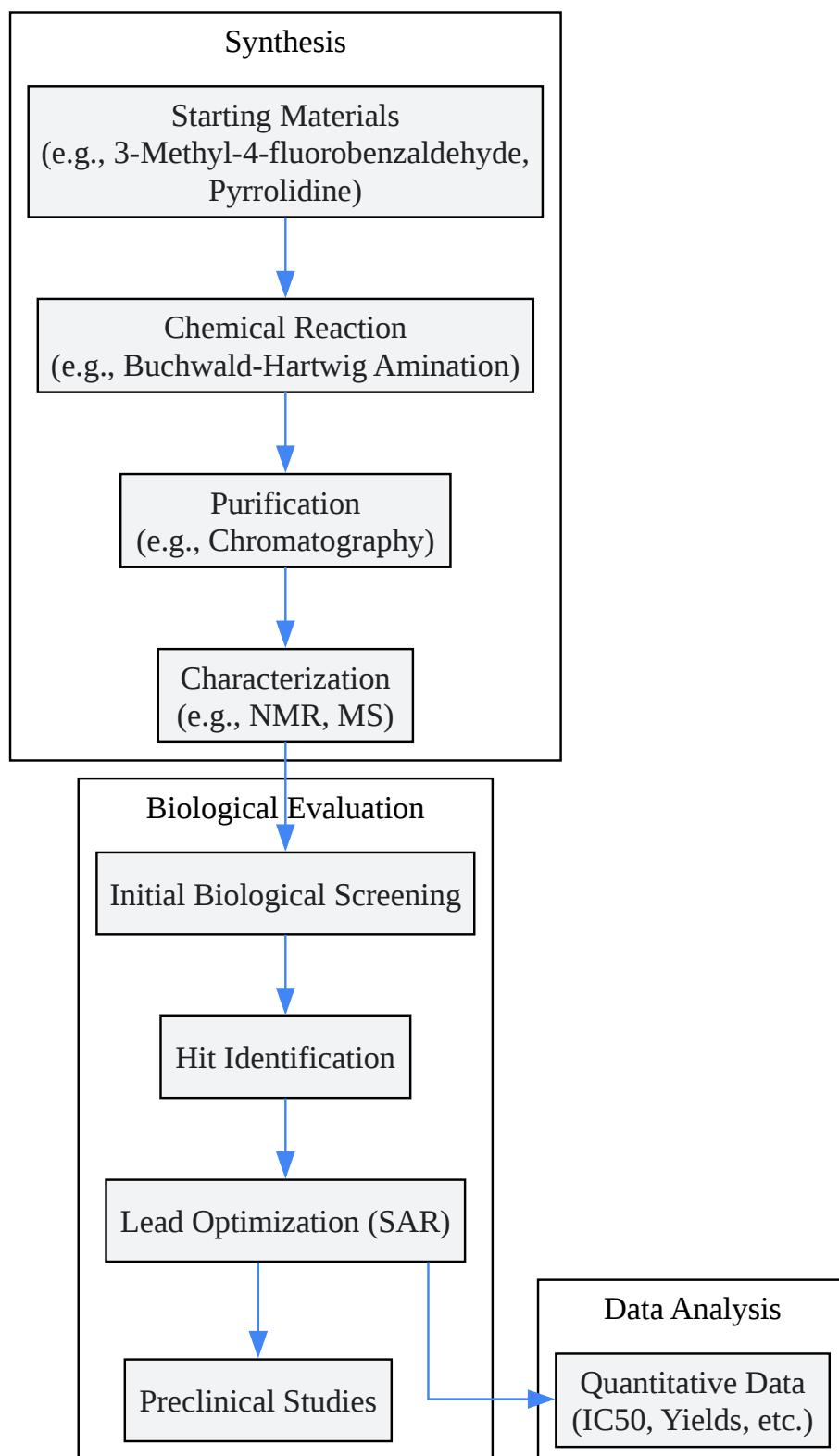
3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.[5] The pyrrolidine moiety is a common scaffold in medicinal chemistry, known to impart favorable properties such as improved solubility and the ability to form hydrogen bonds, which can enhance the binding affinity of a drug to its biological target.

Although specific quantitative data on the biological activity of compounds directly derived from **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** are scarce, the broader class of pyrrolidine derivatives has been extensively studied. For instance, various pyrrolidine-containing compounds have been investigated as inhibitors of enzymes such as lysine-specific demethylase 1 (LSD1) and FLT3-ITD kinase, which are implicated in cancer.[6][7]

A study on 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors provides insight into the potential biological relevance of the pyrrolidine scaffold. In this research, the most active compound, 21g, demonstrated a dissociation constant (Kd) of 22 nM and a biochemical half-maximal inhibitory concentration (IC₅₀) of 57 nM.[8] While not a direct derivative of the title compound, this highlights the potential for pyrrolidine-containing structures to exhibit potent biological activity.

Experimental Protocols

Detailed experimental protocols for the direct application of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** are not available in the reviewed literature. However, a general procedure for the synthesis of a related compound, 4-(pyrrolidin-1-ylmethyl)benzaldehyde, is provided below as an example of the synthetic methodologies employed for this class of compounds.


Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde[3]

- Acetal Formation: Terephthalaldehyde is reacted with triethyl orthoformate and ammonium chloride in ethanol to form 4-(diethoxymethyl)benzaldehyde. The reported yield for this step is 60%.[3]
- Nucleophilic Substitution: The resulting acetal is dissolved in a mixture of methanol and water, followed by the addition of sodium borohydride and the amine (pyrrolidine in this conceptual example, though the original paper uses a different amine for a different final product) to perform a nucleophilic substitution.
- Hydrolysis: The product from the previous step is treated with dilute hydrochloric acid and heated to reflux for 6 hours to hydrolyze the acetal and yield the final benzaldehyde derivative. The pH is then adjusted to 8-9 with sodium carbonate, and the product is extracted with dichloromethane. This final step has a reported yield of 99%.[3]

Signaling Pathways and Workflows

As **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** is a building block, it does not directly participate in signaling pathways. However, the molecules synthesized from it can target various pathways. For example, kinase inhibitors derived from similar scaffolds can modulate signaling cascades involved in cell proliferation and survival.

Below is a generalized workflow for the synthesis and evaluation of bioactive compounds, which would be applicable to derivatives of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis and biological evaluation of derivatives.

Comparison with Alternatives

A direct comparison of **3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde** with alternative building blocks is not feasible without specific performance data. The choice of a particular intermediate in a synthetic campaign depends on several factors, including:

- Reactivity: The electron-donating nature of the pyrrolidine ring can influence the reactivity of the aldehyde group.
- Solubility: The pyrrolidine moiety generally enhances solubility in organic solvents.
- Cost and Availability: The commercial availability and cost of the starting materials are crucial for large-scale synthesis.
- Downstream Compatibility: The stability of the molecule under various reaction conditions planned for the subsequent synthetic steps.

Conclusion

3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde serves as a valuable intermediate in organic synthesis, particularly for the development of potential pharmaceutical agents. While its general applications are noted, there is a significant gap in the publicly available literature regarding specific quantitative performance data, detailed experimental protocols for its direct use, and comparative studies against alternative building blocks. Further research and publication of such data would be necessary to provide a more comprehensive and objective guide for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]

- 3. atlantis-press.com [atlantis-press.com]
- 4. 461033-80-7 Cas No. | 3-Methyl-4-pyrrolidin-1-yl-benzaldehyde | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. chemimpex.com [chemimpex.com]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [comprehensive literature review of 3-Methyl-4-(pyrrolidin-1-yl)benzaldehyde applications]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305916#comprehensive-literature-review-of-3-methyl-4-pyrrolidin-1-yl-benzaldehyde-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com